molecular formula C10H14ClFN2O B2371215 5-Fluoro-2-(piperidin-4-yloxy)pyridine hydrochloride CAS No. 1707602-62-7

5-Fluoro-2-(piperidin-4-yloxy)pyridine hydrochloride

Cat. No.: B2371215
CAS No.: 1707602-62-7
M. Wt: 232.68
InChI Key: YDAGZIMTVIFYMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-2-(piperidin-4-yloxy)pyridine hydrochloride is a chemical compound with the molecular formula C10H14ClFN2O. It is a fluorinated pyridine derivative, which is often used in various scientific research applications due to its unique chemical properties .

Chemical Reactions Analysis

5-Fluoro-2-(piperidin-4-yloxy)pyridine hydrochloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Fluoro-2-(piperidin-4-yloxy)pyridine hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(piperidin-4-yloxy)pyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom in the compound enhances its binding affinity to these targets, leading to the modulation of various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

5-Fluoro-2-(piperidin-4-yloxy)pyridine hydrochloride can be compared with other similar compounds, such as:

    2-Fluoropyridine: A simpler fluorinated pyridine derivative with similar chemical properties.

    4-Fluoropyridine: Another fluorinated pyridine derivative with the fluorine atom in a different position on the pyridine ring.

    2-(Piperidin-4-yloxy)pyridine: A non-fluorinated analog of this compound.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

5-fluoro-2-piperidin-4-yloxypyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2O.ClH/c11-8-1-2-10(13-7-8)14-9-3-5-12-6-4-9;/h1-2,7,9,12H,3-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDAGZIMTVIFYMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=NC=C(C=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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